4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminophenol in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in THF.
Major Products
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted benzoxazine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials with specific properties such as thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoyl chloride: Similar in structure but with two chlorine atoms on the benzoyl group.
3-Chlorobenzoyl chloride: Lacks the benzoxazine ring but has a similar chlorobenzoyl group.
Uniqueness
4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring fused with a chlorobenzoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12ClNO2 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
(3-chlorophenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
InChI |
InChI=1S/C15H12ClNO2/c16-12-5-3-4-11(10-12)15(18)17-8-9-19-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2 |
InChI Key |
MVXYPCZHHJYQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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